Class-Level sPLA2 Inhibitory Potential Inferred from Indole-3-acetamide Patent SAR
The target compound falls within the generic Markush structure of US6608099, which discloses acylsulfonamide indoles as inhibitors of human sPLA2 [1]. The patent reports that representative indole-3-acetamides achieve IC50 values in the low micromolar to sub-micromolar range in a chromogenic sPLA2 assay. However, the specific compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide was not among the individually exemplified compounds, and no discrete IC50 value is available for it.
| Evidence Dimension | sPLA2 enzyme inhibition |
|---|---|
| Target Compound Data | Not individually reported |
| Comparator Or Baseline | Exemplified indole-3-acetamides: IC50 = 0.5–5 µM (representative range from patent) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Chromogenic human sPLA2 assay (patent US6608099) |
Why This Matters
This class-level inference establishes a plausible bioactivity hypothesis but does not provide procurement-grade evidence that the m-tolyl compound outperforms close analogs.
- [1] Bach, N.J. et al. Indole sPLA2 inhibitors. U.S. Patent US6608099B1, 2003. View Source
